![molecular formula C18H18ClN3O5 B4840716 N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4840716.png)
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide, also known as CFTR inhibitor, is a novel drug molecule that has been extensively researched for its potential therapeutic applications.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor works by binding to the N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide protein and blocking its activity. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor binds to a specific site on the N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide protein, known as the ATP binding site, and prevents the protein from opening and allowing chloride ions to pass through. This leads to a reduction in chloride secretion and mucus production.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has been shown to reduce mucus secretion and improve lung function in cystic fibrosis patients. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has also been shown to reduce cyst growth in polycystic kidney disease and reduce fluid secretion in secretory diarrhea. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has a specific target and does not affect other ion channels or transporters, making it a highly specific drug molecule.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has several advantages for lab experiments, including its high specificity and potency. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor can be used to study the role of N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide in various diseases and to develop new therapies for these diseases. However, N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor also has some limitations, including its high cost and limited availability.
Future Directions
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has several potential future directions, including the development of new formulations and delivery methods to improve its efficacy and reduce its cost. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor may also be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor and its potential applications in various diseases.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has been extensively researched for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has been shown to block the activity of cystic fibrosis transmembrane conductance regulator (N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide), which is a chloride channel that regulates the transport of ions across cell membranes. In cystic fibrosis, N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide is defective, leading to the accumulation of thick mucus in the lungs and other organs. N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide inhibitor has been shown to reduce mucus secretion and improve lung function in cystic fibrosis patients.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxopiperazin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5/c1-26-14-5-4-11(19)9-12(14)21-16(23)10-13-17(24)20-6-7-22(13)18(25)15-3-2-8-27-15/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDUQWJNBZTGJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxopiperazin-2-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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